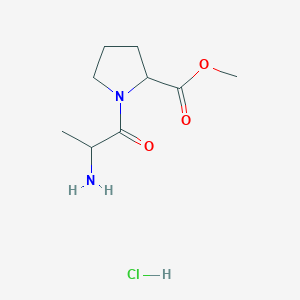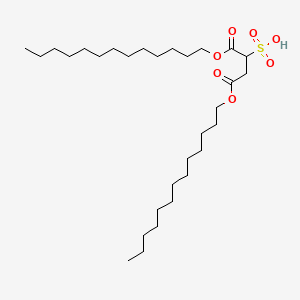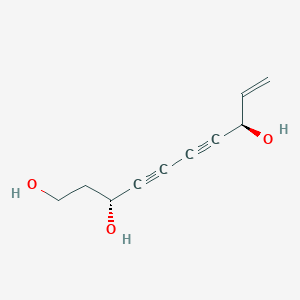
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrazinecarboxamide and is often used in various biochemical and pharmacological studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrate hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which are useful intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain ion channels and enzymes, thereby affecting cellular processes. The compound binds to the active sites of these targets, blocking their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiloride hydrochloride dihydrate: A potassium-sparing diuretic with similar structural features.
3,5-diamino-6-chloropyrazinecarboxamide: A precursor in the synthesis of the compound .
Uniqueness
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13Cl2N7O3 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |
InChI-Schlüssel |
YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)





![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)


